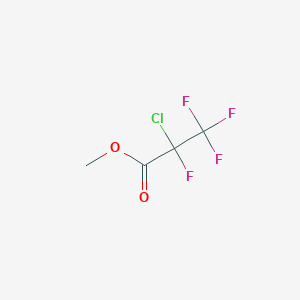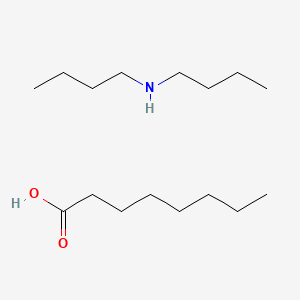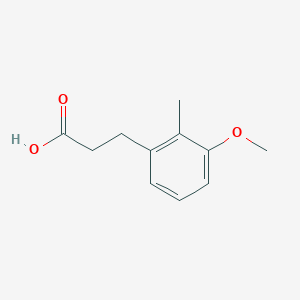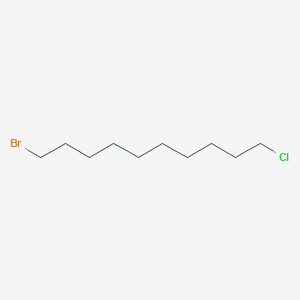![molecular formula C15H18N2O8S B3257219 [3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 28542-31-6](/img/structure/B3257219.png)
[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate
説明
“[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” is a versatile chemical compound used in scientific research. It belongs to the class of organic compounds known as pyrimidine nucleosides, which are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . Its unique structure enables various applications, making it valuable for studying biological processes and developing novel therapeutic approaches.
Synthesis Analysis
The synthesis of “[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” and its derivatives has been reported in scientific literature . Hydroxypyridinone derivatives were designed, synthesized, and evaluated for their inhibitory behavior and antioxidant activity . Notably, {2- [2- (3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4 H -pyridin-1-yl}-acetic acid (7l) was found to be the most potent, with IC 50 values of 0.789 μM .Molecular Structure Analysis
The molecular structure of “[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” is unique and enables various applications in scientific research. The compound comprises a pyrimidine base attached to a ribosyl or deoxyribosyl moiety .Chemical Reactions Analysis
The chemical reactions involving “[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” have been studied in the context of their inhibitory behavior and antioxidant activity . The compound and its derivatives have shown strong inhibitory action against ALR2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” include a molecular weight of 405.78800, a density of 1.52g/cm3, and a boiling point of 507.4ºC at 760mmHg .科学的研究の応用
Development in Synthesis and Drug Applications
Compounds with complex structures, similar to the one mentioned, often find applications in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs. For example, the synthesis of (S)-clopidogrel, a thienopyridine-class of antithrombotic and antiplatelet drug, involves intricate organic syntheses, indicating that similar compounds could serve as key intermediates or analogs in the development of new therapeutic agents (Saeed et al., 2017).
Environmental and Biodegradation Studies
Research on the biodegradation of organic pollutants often examines complex organic molecules. Studies focus on understanding how such compounds break down in environmental conditions, which could include water treatment processes or soil bioremediation efforts. For instance, the degradation pathways, biotoxicity, and advanced oxidation processes for environmental contaminants like acetaminophen provide insights into how similar complex molecules might interact with and be processed in the environment (Qutob et al., 2022).
Catalytic and Enzymatic Role in Biological Systems
Compounds featuring pyrimidinyl groups and acetate esters can also be studied for their catalytic roles or as enzyme inhibitors/activators in biological systems. For example, research on sulfonamides reveals their importance in various clinical applications, including as diuretics and enzyme inhibitors, highlighting the potential for structurally similar compounds to play significant roles in biochemical pathways and as targets for drug development (Carta et al., 2012).
作用機序
The mechanism of action of “[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” involves its inhibitory action against ALR2 . The binding mode derived from molecular docking proved that the derivatives were tightly bound to the activate site, suggesting strongly inhibitory action of derivatives against ALR2 .
将来の方向性
The future directions for the research on “[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate” could involve further exploration of its inhibitory behavior and antioxidant activity . The compound’s unique structure and promising results in initial studies suggest it could be valuable for studying biological processes and developing novel therapeutic approaches.
特性
IUPAC Name |
[3,4-diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNCFTUUKOENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Cyclohexyl(methyl)amino]ethanol](/img/structure/B3257137.png)
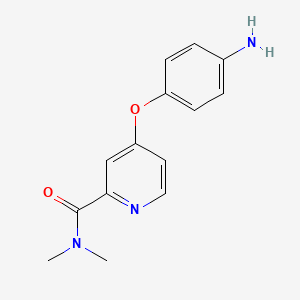

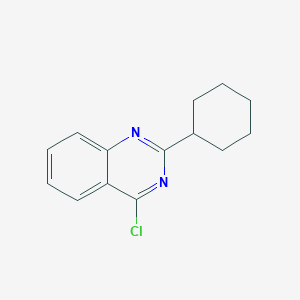
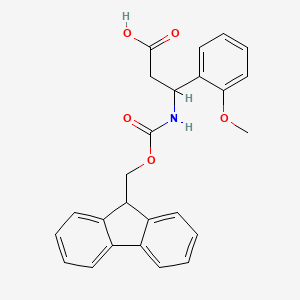
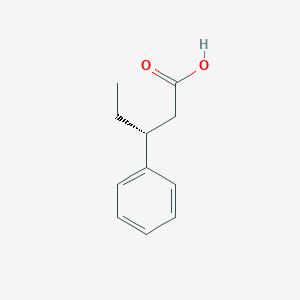
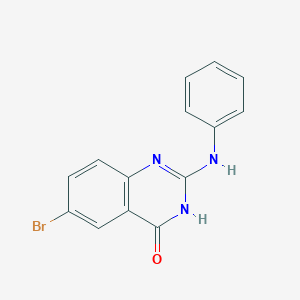

![3-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3257192.png)
